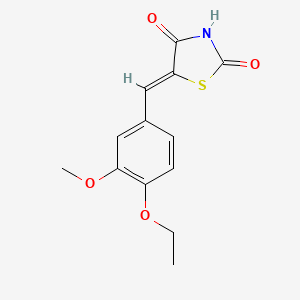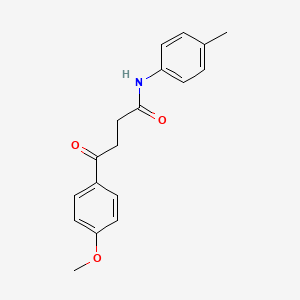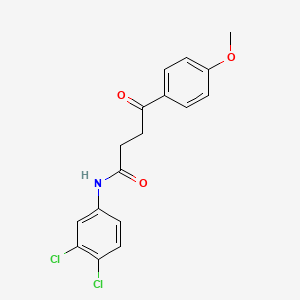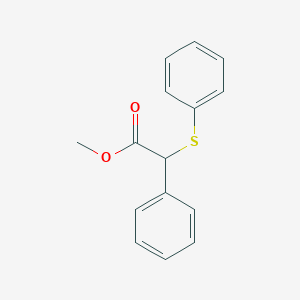
5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as EMBT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a thiazolidinedione derivative that has been synthesized using several methods.
Mechanism of Action
The mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and exhibit antimicrobial activity against certain bacteria and fungi. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant activity and may have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ease of synthesis. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using several methods and is readily available. Another advantage is its potential for use in various fields of scientific research, including catalysis, imaging, and therapeutics. However, one limitation of using 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and potential therapeutic effects.
Future Directions
There are several future directions for the research and development of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is the synthesis of novel 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another direction is the study of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the development of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione-based fluorescent probes for imaging applications is an area of future research.
Scientific Research Applications
5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential antitumor, antimicrobial, and antioxidant activities. Additionally, 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been used in the synthesis of fluorescent probes for imaging applications.
properties
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-3-18-9-5-4-8(6-10(9)17-2)7-11-12(15)14-13(16)19-11/h4-7H,3H2,1-2H3,(H,14,15,16)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMNNWYEJUTSDJ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-{3-bromo-4-[(3-fluorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3483938.png)
![2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3483940.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3483949.png)
![4-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3483954.png)
![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3483961.png)


![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(4-pyridinylmethyl)phenyl]glycinamide](/img/structure/B3483978.png)

![N-(3-chloro-4-fluorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483988.png)
![3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483993.png)
![2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3484000.png)

